[(2-Chlorocyclohex-1-en-1-yl)oxy](ethoxy)oxophosphanium
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Overview
Description
(2-Chlorocyclohex-1-en-1-yl)oxyoxophosphanium is a complex organophosphorus compound It features a cyclohexene ring substituted with a chlorine atom and an ethoxy group, linked to an oxophosphanium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorocyclohex-1-en-1-yl)oxyoxophosphanium typically involves the reaction of 2-chlorocyclohex-1-en-1-ol with ethoxyphosphonium chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (2-Chlorocyclohex-1-en-1-yl)oxyoxophosphanium may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorocyclohex-1-en-1-yl)oxyoxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the oxophosphanium moiety to phosphines.
Substitution: The chlorine atom in the cyclohexene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted cyclohexene derivatives.
Scientific Research Applications
(2-Chlorocyclohex-1-en-1-yl)oxyoxophosphanium has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor for drug development.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chlorocyclohex-1-en-1-yl)oxyoxophosphanium involves its interaction with molecular targets such as enzymes or receptors. The oxophosphanium moiety can act as a ligand, binding to metal centers or active sites in proteins. This interaction can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A versatile intermediate used in organic synthesis.
2-Chlorocyclohex-1-enecarbaldehyde: Another chlorinated cyclohexene derivative with different functional groups.
1,2-Bis(2-chloroethoxy)ethane: A compound with similar chlorine and ethoxy substituents but different core structure.
Uniqueness
(2-Chlorocyclohex-1-en-1-yl)oxyoxophosphanium is unique due to the presence of both a cyclohexene ring and an oxophosphanium moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
64655-99-8 |
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Molecular Formula |
C8H13ClO3P+ |
Molecular Weight |
223.61 g/mol |
IUPAC Name |
(2-chlorocyclohexen-1-yl)oxy-ethoxy-oxophosphanium |
InChI |
InChI=1S/C8H13ClO3P/c1-2-11-13(10)12-8-6-4-3-5-7(8)9/h2-6H2,1H3/q+1 |
InChI Key |
CVBJUGQRSADYMT-UHFFFAOYSA-N |
Canonical SMILES |
CCO[P+](=O)OC1=C(CCCC1)Cl |
Origin of Product |
United States |
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